2-Methyl-4-phenoxyquinazoline
Description
Historical Context and Significance of Quinazoline (B50416) Scaffold in Chemical Sciences
The quinazoline scaffold, a fused aromatic heterocycle composed of a benzene (B151609) ring and a pyrimidine (B1678525) ring, represents a cornerstone in the field of medicinal chemistry. omicsonline.orgnih.govnih.gov Its journey began in 1869 when Griess prepared the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline. nih.gov However, it was nearly half a century later, in 1903, that the parent compound, quinazoline, was first synthesized. omicsonline.orgmdpi.com
The initial academic interest in quinazolines was significantly propelled by their discovery in nature, with over 200 alkaloids containing the quinazoline-4(3H)-one structure isolated from various plants and microorganisms. omicsonline.org The identification of febrifugine, a quinazolinone alkaloid from the Chinese medicinal plant Dichroa febrifuga, and the elucidation of its antimalarial properties, spurred a wave of research into the synthesis and study of quinazoline derivatives. mdpi.combyu.edu
This early work laid the foundation for the recognition of the quinazoline nucleus as a "privileged scaffold." mdpi.com This term is used in medicinal chemistry to describe molecular frameworks that are capable of binding to multiple biological targets, thus exhibiting a wide range of pharmacological activities. mdpi.comscielo.br The stability of the quinazoline ring system, coupled with the potential for substitution at multiple positions, allows for the creation of vast and diverse chemical libraries. omicsonline.orgnih.gov This structural versatility has enabled researchers to develop quinazoline-based compounds with a broad spectrum of potential therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities. nih.govnih.govmdpi.com
Unique Structural Attributes of 2-Methyl-4-phenoxyquinazoline within the Quinazoline Class
Within the extensive family of quinazolines, this compound possesses a distinct architecture defined by its specific substitution pattern. The properties of substituted quinazolines are heavily dependent on the nature and position of the substituents on both the pyrimidine and benzene rings. nih.gov
The key structural attributes of this compound are:
2-Methyl Group: The presence of a methyl group at the C2 position influences the molecule's activity. Studies on various quinazoline derivatives have shown that the volume of the substituent at this position can be important for biological interactions. nih.gov For example, in certain contexts, a 2-methyl group has been shown to be more potent for specific enzyme inhibition compared to a hydrogen atom at the same position. nih.gov
4-Phenoxy Group: The substituent at the C4 position is a phenoxy group, which consists of a phenyl ring linked via an ether oxygen. This group introduces significant structural and electronic modifications. It increases the molecule's size and lipophilicity, which can be favorable for certain biological interactions. frontiersin.org The ether linkage provides conformational flexibility, allowing the phenyl ring to rotate and adopt various orientations relative to the quinazoline plane. This flexibility can be crucial for optimizing binding within a target protein's active site.
The combination of a small alkyl group at the C2 position and a larger, flexible aryloxy group at the C4 position creates a unique molecular profile, distinguishing it from other quinazolines, such as those with different substituents or substitution patterns. frontiersin.orgnih.gov
Scope and Rationale for Comprehensive Academic Investigation of this compound
The academic investigation of this compound is primarily driven by its potential as a building block in the synthesis of more complex molecules with tailored biological activities. The rationale for its study is rooted in the broader success of the quinazoline scaffold in drug discovery. ekb.egnih.gov
The scope of academic research on this compound and its close analogues typically encompasses:
Synthetic Methodology Development: A significant area of research is the development of efficient and novel synthetic routes to produce 4-phenoxyquinazoline (B3048288) derivatives. scispace.comrsc.org This includes exploring the use of different catalysts, reaction conditions, and starting materials, such as the reaction of quinazolin-4(3H)-one with an in-situ generated aryne. scispace.com
Structure-Activity Relationship (SAR) Studies: By synthesizing a series of related compounds where the methyl or phenoxy groups are modified, researchers can systematically investigate how structural changes affect biological activity. acs.orgrsc.org For instance, studies on other quinazolines have shown that substitutions on the phenyl ring of a C4-substituent can significantly influence potency against biological targets like receptor tyrosine kinases. nih.gov
Exploration of Novel Biological Targets: While many quinazolines are known to target protein kinases, academic research seeks to explore the potential of derivatives like this compound to interact with a wider range of biological targets. nih.gov The unique combination of substituents may confer selectivity for different enzymes or receptors.
The comprehensive investigation of molecules like this compound is fundamental to medicinal chemistry. It expands the known chemical space of bioactive compounds and provides valuable insights that guide the rational design of future therapeutic agents. byu.edu Each new synthetic method and biological evaluation contributes to the collective understanding of the vast potential held within the quinazoline scaffold.
Interactive Data Table: Structural Features of this compound
| Structural Feature | Description | Implication for Research |
| Quinazoline Nucleus | Aromatic fused heterocycle of benzene and pyrimidine. | Provides a rigid and stable "privileged scaffold" for building diverse molecules. omicsonline.orgmdpi.com |
| 2-Methyl Group | A small alkyl substituent at the C2 position. | Can influence steric interactions and potency at biological targets. nih.gov |
| 4-Phenoxy Group | A phenyl group connected via an ether linkage at the C4 position. | Adds bulk, lipophilicity, and conformational flexibility, which are key variables in SAR studies. frontiersin.org |
Structure
3D Structure
Properties
Molecular Formula |
C15H12N2O |
|---|---|
Molecular Weight |
236.27g/mol |
IUPAC Name |
2-methyl-4-phenoxyquinazoline |
InChI |
InChI=1S/C15H12N2O/c1-11-16-14-10-6-5-9-13(14)15(17-11)18-12-7-3-2-4-8-12/h2-10H,1H3 |
InChI Key |
NKSMDQPFZWWSRT-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=N1)OC3=CC=CC=C3 |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)OC3=CC=CC=C3 |
Origin of Product |
United States |
Molecular Structure, Spectroscopic Characterization, and Computational Investigations
Spectroscopic Elucidation Techniques for Structural Confirmation
Spectroscopic methods are fundamental to the structural confirmation of newly synthesized or isolated compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy each probe different aspects of the molecular structure, and together they provide a comprehensive characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. However, a review of the available scientific literature did not yield specific experimental ¹H or ¹³C NMR data for 2-Methyl-4-phenoxyquinazoline. While NMR data is extensively reported for various other quinazoline (B50416) derivatives, the spectral assignments for this particular compound are not publicly documented. rsc.orgresearchgate.netlookchem.comnih.gov
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Specific IR absorption data, including characteristic peak frequencies (in cm⁻¹), for this compound are not detailed in the surveyed literature. Characterization for related quinazoline structures has been performed, but data for the title compound is not available. rsc.orgnih.gov
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming the molecular weight and offering clues to its structure. Detailed mass spectral data, such as the molecular ion peak (M+) and fragmentation patterns for this compound, have not been reported in the accessible literature. While mass spectrometry has been used to confirm the structure of many related compounds, specific data for this compound is not available. nih.govresearchgate.netdss.go.th
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. The UV spectrum of this compound has been reported, showing multiple absorption maxima (λmax) that are characteristic of its heteroaromatic and aromatic ring systems. The reported values confirm the presence of a complex electronic system consistent with the proposed structure. researchgate.net
| Wavelength (λmax) |
| 313 nm |
| 303 nm |
| 279 nm |
| 220 nm |
| Table 1: UV-Vis Absorption Maxima for this compound. researchgate.net |
Mass Spectrometry (MS)
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous information on bond lengths, bond angles, and stereochemistry. A search of the current scientific literature and crystallographic databases did not reveal any published single-crystal X-ray diffraction studies for this compound. Therefore, no experimental data on its solid-state structure is available.
Theoretical and Computational Chemistry Studies
Theoretical and computational methods, such as Density Functional Theory (DFT), are often employed to predict molecular geometries, spectroscopic properties, and electronic structures, complementing experimental data. Based on a review of the available literature, no specific theoretical or computational chemistry studies have been published for this compound. rsc.orgresearchgate.net While such studies are common for other quinazoline derivatives, this particular compound has not been the subject of reported computational investigations.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govmdpi.com It is widely applied to predict molecular properties like geometry, vibrational frequencies, and electronic characteristics, offering insights into a compound's stability and reactivity. nih.gov For quinazoline derivatives, DFT calculations are crucial for understanding their structural and electronic properties, which underpin their biological activities. researchgate.net
Calculations are typically performed using specific functional and basis set combinations, such as B3LYP/6-311G(d,p), to optimize molecular geometries and compute electronic parameters. nih.govresearchgate.net For instance, in a study on 2-methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid, a related quinazoline structure, geometry and frequency calculations were performed at the B3LYP/6-311g(d,p) level of theory. researchgate.net Such calculations provide data on bond lengths, bond angles, and dihedral angles, which can be compared with experimental X-ray crystallography data to validate the computational method. researchgate.net
Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. epstem.net Other properties like the molecular electrostatic potential (MEP) map, dipole moment, and Mulliken charges are also calculated to understand the charge distribution and potential sites for electrophilic and nucleophilic attack. epstem.net
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. scirp.orgbrieflands.com This method is extensively used in drug discovery to screen for potential inhibitors and to understand the molecular basis of ligand-target interactions. mdpi.com For quinazoline derivatives, docking studies have been performed against various biological targets, including enzymes implicated in cancer and neurodegenerative diseases. d-nb.infonih.gov
The process involves preparing the 3D structures of both the ligand and the target protein. Docking simulations are then run using software like AutoDock Vina or the Molecular Operating Environment (MOE). scirp.orgbrieflands.com The output is a binding affinity score, usually in kcal/mol, which estimates the strength of the interaction, and a predicted binding pose showing specific contacts, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the active site. brieflands.com
For example, a study on 2,4-disubstituted quinazoline derivatives as butyrylcholinesterase (BuChE) inhibitors used molecular docking to elucidate the binding mode of the most active compounds. d-nb.info The results revealed key interactions with residues within the enzyme's active site, explaining the observed inhibitory activity. d-nb.info Similarly, docking studies on other quinazoline analogs against targets like dihydrofolate reductase (DHFR) and epidermal growth factor receptor (EGFR) have identified crucial interactions with amino acid residues such as Ile 7, Val 8, Phe 31, and Thr 56 in DHFR. scirp.orgmdpi.com
Quantum Structure-Activity Relationship (QSAR) and QSAR-derived Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net These models are used to predict the activity of new, unsynthesized compounds and to guide the design of molecules with enhanced potency. The quinazoline scaffold is a common subject of QSAR studies due to its presence in numerous biologically active compounds. nih.govresearchgate.net
Developing a QSAR model involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecule's physicochemical properties, such as electronic, steric, and hydrophobic characteristics. Statistical methods are then used to build a regression or classification model that correlates these descriptors with the observed biological activity.
For instance, a QSAR model was successfully used to confirm the activity of 2-methyl-3,4-dihydroquinazolin-4-one derivatives against Aedes aegypti mosquito larvae. researchgate.net Such models can provide valuable insights into the structural features that are most important for a compound's activity, thereby facilitating the rational design of more effective analogs. researchgate.netnih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing detailed information on the conformational changes and dynamics of proteins and ligands. mdpi.comlivecomsjournal.org MD simulations are often used to refine the results of molecular docking by assessing the stability of the predicted ligand-protein complex in a simulated physiological environment. d-nb.infonih.gov
An MD simulation starts with the coordinates of a system, such as a ligand-protein complex obtained from docking, which is then solvated in a box of water molecules. nih.gov The simulation calculates the trajectories of atoms and molecules over time (typically nanoseconds) by solving Newton's equations of motion. mdpi.com The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time. d-nb.info A stable RMSD suggests that the complex has reached equilibrium. mdpi.com
In studies of quinazoline derivatives, MD simulations have been performed for durations ranging from 20 ns to 100 ns using software packages like GROMACS and AMBER. nih.govnih.gov For example, a 100 ns MD simulation was used to study the complex of a quinazoline-2,4,6-triamine derivative with EGFR-TK, confirming the stability of the binding mode predicted by docking. nih.gov These simulations provide a deeper understanding of the binding dynamics and the specific interactions that stabilize the ligand in the active site over time. d-nb.info
Structure Activity Relationship Sar Studies and Molecular Design Principles
Systematic Structural Modifications of the 2-Methyl-4-phenoxyquinazoline Scaffold
Systematic modifications of the this compound core are essential for understanding how different functional groups at various positions influence the molecule's interaction with biological targets. These modifications typically involve the phenoxy moiety, the C-2 methyl group, and the quinazoline (B50416) nucleus itself.
Exploration of Substituent Effects on the Phenoxy Moiety
The phenoxy group at the C-4 position of the quinazoline ring is a critical component for biological activity, and its substitution patterns have been extensively studied. The electronic and steric properties of substituents on the phenoxy ring can significantly impact the molecule's binding affinity and selectivity for its target.
Research has shown that introducing various substituents on the phenoxy ring can modulate the activity of this compound derivatives. For instance, in the context of VEGFR-2 inhibitors, a 4-phenoxy substitution on the quinazoline ring is selected to maximize affinity by providing a favorable angle for accommodation within the gatekeeper region of the enzyme, leading to stabilizing hydrophobic interactions. mdpi.com
In a series of 6,7-dimethoxy-4-phenoxyquinazoline derivatives developed as VEGFR2 inhibitors, various substitutions on the phenoxy group were explored. mdpi.com The nature and position of these substituents were found to be crucial for the inhibitory activity. For example, the presence of specific groups can enhance interactions with key amino acid residues in the target's binding site.
Table 1: Effect of Phenoxy Moiety Substitutions on Biological Activity
| Compound | Phenoxy Substitution | Biological Activity (IC50) | Target |
|---|---|---|---|
| Derivative A | Unsubstituted | Baseline | VEGFR-2 |
| Derivative B | 4-Fluoro | Improved | VEGFR-2 |
| Derivative C | 3-Chloro | Moderate | VEGFR-2 |
| Derivative D | 4-Methoxy | Decreased | VEGFR-2 |
Note: This table is illustrative and based on general findings in the literature. Actual IC50 values would be specific to the study.
Modifications at the C-2 Position of the Quinazoline Ring
The methyl group at the C-2 position of the quinazoline ring is another key site for modification. Altering this group can influence the molecule's potency, selectivity, and pharmacokinetic properties. scirp.org
Studies have demonstrated that replacing the C-2 methyl group with other alkyl or aryl groups can lead to significant changes in biological activity. For example, increasing the lipophilicity at the C-2 position by substituting the methyl group with a butyl group has been shown to yield a more active analgesic compound. encyclopedia.pub Conversely, introducing a benzylamino group at C-2 has also produced active compounds. encyclopedia.pub
Further modifications at the C-2 position have involved the introduction of more complex heterocyclic moieties, which have been shown to result in excellent pharmacological outcomes. scirp.org The synthesis of 2-substituted quinazolin-4(3H)-ones from isatoic anhydride (B1165640) and amidoxime (B1450833) derivatives highlights a method to introduce diversity at this position. nih.gov Recent advancements also include C-H activation techniques to introduce alkyl groups at the C-2 position. beilstein-journals.org
Table 2: Impact of C-2 Position Modifications on Analgesic Activity
| Compound | C-2 Substituent | Analgesic Activity (% inhibition) |
|---|---|---|
| 2-methyl quinazolinone derivative | Methyl | Baseline |
| Compound with butyl group | Butyl | 73 ± 1.49% |
| Compound with benzylamino group | Benzylamino | 55 ± 0.36% |
Data derived from a study on analgesic quinazoline compounds. encyclopedia.pub
Substitutions on the Quinazoline Core (e.g., C-6, C-7, C-8 positions)
Substitutions on the benzene (B151609) ring of the quinazoline core, particularly at the C-6, C-7, and C-8 positions, play a vital role in defining the pharmacological profile of this compound derivatives. nih.gov These positions are often solvent-exposed in the binding sites of target proteins, allowing for modifications that can enhance solubility and introduce additional binding interactions.
For instance, in the development of EGFR tyrosine kinase inhibitors, substitutions at the C-6 and C-7 positions are a key part of the general pharmacophore. mdpi.com The introduction of dialkoxy groups, such as dimethoxy groups at the C-6 and C-7 positions, is a common strategy to enhance activity. mdpi.commdpi.com
Recent research has also focused on the C-8 position. Studies on quinazolin-4-one based tankyrase inhibitors have shown that introducing larger substituents, such as nitro and diol groups, at the C-8 position can lead to new interactions with the target enzyme, thereby improving both affinity and selectivity. nih.govbiorxiv.org Prior work also suggested that small, electron-rich substituents at the C-8 position could enhance inhibitory potency. biorxiv.org
Table 3: Influence of Quinazoline Core Substitutions on Kinase Inhibition
| Compound | Substitution | Target | Effect |
|---|---|---|---|
| Anilinoquinazoline | 6,7-dialkoxy | EGFR | Enhanced activity |
| Quinazolin-4-one | 8-nitro | Tankyrase | Improved affinity and selectivity |
| Quinazolin-4-one | 8-diol | Tankyrase | Improved affinity and selectivity |
Information based on studies of kinase inhibitors. mdpi.comnih.govbiorxiv.org
Influence of Molecular Topology and Stereochemistry on Biological Activity
The three-dimensional arrangement of atoms (molecular topology) and the spatial arrangement of substituents (stereochemistry) are critical determinants of a molecule's biological activity. For this compound derivatives, these factors govern how the molecule fits into the binding site of its biological target and the specific interactions it can form.
While specific studies focusing solely on the stereochemistry of this compound are not prevalent in the provided results, the principles of stereochemistry are universally applicable in drug design. If a chiral center is introduced into the molecule, for example, through substitution, the different enantiomers can exhibit vastly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.
Pharmacophore Model Development for Target-Specific Interactions
A pharmacophore model is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. For this compound derivatives, developing such models is essential for rational drug design and virtual screening of compound libraries.
Based on SAR data, a general pharmacophore for quinazoline-based kinase inhibitors can be proposed. For instance, in VEGFR-2 inhibitors, key features include:
The quinazoline core acting as a hinge-binding motif. mdpi.com
A 4-phenoxy group that occupies the gatekeeper region. mdpi.com
Substituents on the quinazoline core (e.g., 6,7-dimethoxy) that extend into solvent-exposed regions. mdpi.com
A hydrophobic moiety at the distal end of a linker to occupy an allosteric pocket. mdpi.com
Ligand-based drug design strategies have been used to develop 3D-QSAR pharmacophore models for quinazoline derivatives targeting specific enzymes like acetylcholinesterase. nih.gov These models, which might include features like hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic groups, can then be used to screen databases for new potential inhibitors. nih.gov
Bioisosteric Replacements within the Quinazoline and Phenoxy Moieties
Bioisosterism refers to the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, with the aim of creating a new compound with similar or improved biological activity. cambridgemedchemconsulting.com This strategy is widely used in drug design to enhance potency, reduce toxicity, or improve pharmacokinetic properties. scripps.edu
Within the this compound scaffold, several bioisosteric replacements can be considered:
On the Phenoxy Moiety: The phenyl ring can be replaced by other aromatic heterocycles like pyridine (B92270) or thiophene. cambridgemedchemconsulting.com For example, replacing a phenyl group with a pyridyl group can introduce a nitrogen atom, which can act as a hydrogen bond acceptor and potentially alter the compound's solubility and binding interactions.
On the Quinazoline Core: The quinazoline ring itself can be a subject of bioisosteric replacement. While less common for the core scaffold, parts of the ring system could be altered. For example, replacing a carbon atom in the benzene portion of the quinazoline with a nitrogen atom would yield a pteridine (B1203161) derivative, which could have significantly different properties.
Functional Group Replacements: Specific functional groups on either moiety can be replaced. For example, a hydroxyl group could be replaced by a fluorine atom or an O-methyl group to block metabolic oxidation. cambridgemedchemconsulting.com A carboxylic acid group could be replaced with a hydroxytriazole, which can act as a carboxylic acid isostere. rsc.org The replacement of a carbon atom with a sulfur atom has also been explored in condensed quinazolines to develop new anti-inflammatory agents. nih.gov
The systematic application of bioisosteric replacements, guided by SAR data and pharmacophore models, is a powerful tool for the optimization of this compound derivatives into effective therapeutic agents. nih.gov
Preclinical Pharmacological and Biological Activity Investigations in Research Models
Enzyme Inhibition Studies and Mechanistic Insights
Derivatives of 2-methyl-4-phenoxyquinazoline have been the subject of extensive research to understand their interactions with various enzymes implicated in disease pathogenesis. These studies provide crucial insights into their potential mechanisms of action.
Protein Kinase Inhibition
The quinazoline (B50416) core is a well-established pharmacophore for targeting protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer. ekb.eg
Epidermal Growth Factor Receptor (EGFR): The 4-anilinoquinazoline (B1210976) scaffold is known to interact with the ATP binding site of EGFR, a receptor tyrosine kinase whose overexpression is linked to several cancers. mdpi.comnih.gov Novel 4-phenoxyquinazoline (B3048288) derivatives have been designed as dual inhibitors of EGFR and c-Met. mdpi.comnih.gov One such derivative demonstrated inhibitory activity against EGFR, EGFRL858R/T790M, and c-Met with IC50 values of 64.8, 305.4, and 137.4 nM, respectively. mdpi.comnih.gov Other quinazoline derivatives have also shown potent inhibition of both wild-type and mutant forms of EGFR. ekb.egmdpi.commedchemexpress.com For instance, certain 2,4-disubstituted quinazolines have demonstrated significant inhibitory effects on EGFR and its downstream signaling pathways. mdpi.comnih.gov The development of irreversible EGFR inhibitors, such as certain 4-(phenylamino)quinazoline-6-acrylamides, represents a strategy to overcome drug resistance. researchgate.net
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Several quinazoline derivatives have been investigated as inhibitors of VEGFR-2, a key mediator of angiogenesis. ekb.egmdpi.com Some 4-anilino-2-vinylquinazolines and quinazolin-4(3H)-one derivatives have shown promising VEGFR-2 inhibitory activity. mdpi.com For example, one quinazoline sulfonamide derivative exhibited potent inhibition of both VEGFR-2 and EGFRT790M with IC50 values of 0.0523 µM and 0.0728 µM, respectively. mdpi.com
Platelet-Derived Growth Factor Receptor (PDGFR): Certain 4,6,7-trisubstituted quinazolines have demonstrated strong inhibition of PDGFR kinase activity at the nanomolar level. ekb.eg
c-Met: As mentioned earlier, novel 4-phenoxyquinazoline compounds have been developed as dual EGFR/c-Met inhibitors. mdpi.comnih.gov Additionally, some 3-substituted quinazoline-2,4(1H,3H)-diones have shown significant inhibition of both c-Met and VEGFR-2 tyrosine kinases. nih.gov
Aurora Kinase: The benzimidazole-quinazoline scaffold has been explored for its potential to inhibit Aurora kinases, which are involved in cell cycle regulation. frontiersin.org A specific quinazolin-4(3H)-one derivative was found to inhibit Aurora A and Aurora B with IC50 values of 84.42 nM and 14.09 nM, respectively. nih.gov Another derivative, BIQO-19, was identified as a potential Aurora kinase A inhibitor. mdpi.com The inhibition of Aurora kinase A by these compounds can lead to G2/M phase cell cycle arrest and apoptosis. nih.govmdpi.com
Inhibition of Other Enzymes
Beyond protein kinases, quinazoline derivatives have been shown to inhibit other classes of enzymes.
Dihydrofolate Reductase (DHFR): The quinazoline structure can mimic folic acid, leading to the inhibition of DHFR, an enzyme crucial for nucleotide synthesis. nih.govnih.govvietnamjournal.ru Several quinazoline analogs have been evaluated for their DHFR inhibitory activity, with some compounds demonstrating IC50 values in the sub-micromolar range. nih.gov For instance, compounds 28, 30, and 31 in one study showed DHFR IC50 values of 0.5, 0.4, and 0.4 microM, respectively. nih.gov Molecular modeling studies have been used to understand how these compounds fit into the active site of human DHFR. nih.gov
Thymidylate Synthase (TS): Some quinazoline-based antifolates act as inhibitors of thymidylate synthase, another key enzyme in DNA synthesis. nih.govresearchgate.netcapes.gov.br Docking studies have been performed to investigate the interactions of quinazoline derivatives with the active site of TS. scirp.org
Carbonic Anhydrase II (CA II): A series of quinazolinone derivatives were evaluated for their inhibitory potential against bovine and human carbonic anhydrase II (bCA-II and hCA-II). nih.gov These compounds displayed moderate to significant inhibition, with IC50 values ranging from 8.9 to 67.3 μM for bCA-II and 14.0 to 59.6 μM for hCA-II. nih.gov Other studies have also reported the inhibition of various human carbonic anhydrase isoforms by quinazoline-related compounds. nih.govmdpi.comcu.edu.egcapes.gov.br
Mechanism of Enzyme Binding and Allosteric Modulation
The inhibitory activity of quinazoline derivatives often involves competitive binding to the enzyme's active site, as seen with DHFR and EGFR inhibitors. nih.govnih.gov In the case of protein kinases, the quinazoline scaffold typically interacts with the ATP-binding pocket. nih.gov Molecular docking simulations suggest that the quinazolinone scaffold can settle within the hinge region of the target kinase, forming hydrogen bonds with key amino acid residues. nih.gov
The concept of allosteric modulation, where a ligand binds to a site distinct from the orthosteric site to modulate receptor activity, is an emerging area of research for G protein-coupled receptors (GPCRs). frontiersin.orgnih.govnih.govrsc.orgwikipedia.org While specific studies on the allosteric modulation of enzymes by this compound were not found, this mechanism represents a potential area for future investigation given the structural diversity of quinazoline derivatives.
Cellular Pathway Modulation in In Vitro Systems
The enzyme inhibitory activities of this compound derivatives translate into measurable effects on cellular pathways, particularly those involved in cell proliferation and survival.
Cell Proliferation and Growth Inhibition Studies on Cancer Cell Lines
A significant body of research has demonstrated the antiproliferative effects of quinazoline derivatives against a wide range of human cancer cell lines.
HT-29, MDA-231, MCF-7, HepG2, A549, and HCT-116: Numerous studies have reported the cytotoxic activity of various quinazoline derivatives against these and other cancer cell lines. mdpi.comnih.govresearchgate.netnanomedicine-rj.comsemanticscholar.org For example, a series of N-((2-methyl-4(3H)-quinazolinon-6-yl)methyl)dithiocarbamates showed inhibitory activity against A549, MCF-7, HT29, and HCT-116 cells with IC50 values in the low micromolar range. nih.gov A novel 4-phenoxyquinazoline derivative demonstrated significant anti-proliferative activity against five cancer cell lines with IC50 values ranging from 2.27 to 3.35 µM. mdpi.comnih.gov Another study on naproxen-based 1,3,4-oxadiazole (B1194373) derivatives reported cytotoxic activity against MCF-7, HepG2, and HCT-116 cells. researchgate.net
The following table summarizes the IC50 values of selected quinazoline derivatives against various cancer cell lines as reported in the literature.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Derivative 6 | Multiple | 2.27–3.35 | mdpi.comnih.gov |
| Compound 5k | A549 | 5.44 | nih.gov |
| Compound 5k | MCF-7 | 7.15 | nih.gov |
| Compound 5k | HT29 | 10.35 | nih.gov |
| Compound 5k | HCT-116 | 11.44 | nih.gov |
| Compound 5i | MCF-7 | 3.65 | nih.gov |
| Compound 5n | A549 | 5.09 | nih.gov |
| Quinazoline sulfonamide 12 | MCF-7 | 0.0977 | mdpi.com |
| Compound 17a | HCT-116 | 4.92 - 11.31 | mdpi.com |
| Compound 17a | HepG-2 | 4.92 - 11.31 | mdpi.com |
| Compound 17a | MCF-7 | 4.92 - 11.31 | mdpi.com |
| Compound 26 | HepG2 | 4.88 | mdpi.comnih.gov |
| Compound 26 | HCT-116 | 5.21 | mdpi.comnih.gov |
| Compound 101 | MCF-7 | 0.34 | mdpi.com |
Apoptosis Induction and Related Signaling Cascades
In addition to inhibiting cell proliferation, many quinazoline derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.
The induction of apoptosis is often a consequence of the inhibition of key survival pathways. For instance, a phenyl chlormethine-quinazoline derivative was found to induce apoptosis in HepG2 cells by mediating the Sirt1/caspase 3 signaling pathway. frontiersin.org This was evidenced by an increase in the Bax/Bcl-2 ratio and the level of active caspase 3. frontiersin.org Similarly, a quinazoline sulfonamide derivative induced apoptosis in MCF-7 cells. mdpi.com Another study showed that a specific quinazoline derivative led to an increase in the percentage of cells in early and late apoptosis phases in the MDA-MB-231 cell line. nih.gov The upregulation of pro-apoptotic proteins like caspase-3 and BAX, and the downregulation of the anti-apoptotic protein Bcl-2 are common mechanisms by which these compounds trigger apoptosis. nih.govfrontiersin.org
Cell Cycle Arrest Analysis
The ability to halt the cell cycle is a key mechanism for many anticancer agents. Several derivatives of the quinazoline and quinazolinone scaffold have demonstrated the capacity to induce cell cycle arrest at various phases, primarily the G2/M phase.
For instance, a novel 4-phenoxyquinazoline derivative, referred to as compound 6, was found to induce cell cycle arrest at the G2/M phase in cancer cell lines. mdpi.com Similarly, other studies on quinazolinone derivatives have identified compounds that cause cell cycle arrest. Compound 105, a 2,3-dihydroquinazolin-4(1H)-one derivative, was shown to disrupt microtubule structure, leading to G2/M-phase cell cycle arrest and subsequent apoptosis. mdpi.com Further research identified that quinazolinone derivatives (compounds 107, 109, and 110) also induced G2/M phase arrest in various human cancer cell lines, including A549 lung cancer and glioma cells. mdpi.com
In some cases, cell cycle arrest occurs at other phases. For example, derivatives of N-((2-methyl-4(3H)-quinazolinon-6-yl)methyl)dithiocarbamate were found to arrest A549 cells in both the S and G2/M phases. nih.gov Another study on two different quinazoline derivatives noted that one induced arrest in the S phase while the other acted on the G1 phase. mdpi.com A 6,7-disubstituted-2-(3-fluorophenyl)quinazolinone derivative was also reported to cause G2/M-phase cell cycle arrest in oral squamous cell carcinoma cells. mdpi.com
Table 1: Cell Cycle Arrest Activity of Quinazoline Derivatives
| Compound/Derivative Class | Cell Line | Effect | Reference |
|---|---|---|---|
| 4-Phenoxyquinazoline derivative (Compd. 6) | Cancer cell lines | G2/M arrest | mdpi.com |
| 2,3-Dihydroquinazolin-4(1H)-one (Compd. 105) | Cancer cell lines | G2/M arrest | mdpi.com |
| Quinazolinone derivative (Compd. 107) | A549 | G2/M arrest | mdpi.com |
| N-((2-methyl-4(3H)-quinazolinon-6-yl)methyl) dithiocarbamates | A549 | S and G2/M arrest | nih.gov |
| 6,7-disubstituted-2-(3-fluorophenyl)quinazolinone (Compd. 112) | Oral squamous cell carcinoma | G2/M arrest | mdpi.com |
Modulation of Reactive Oxygen Species (ROS) Pathways
Reactive oxygen species (ROS) are chemically reactive molecules that can serve as signaling molecules or, at high levels, induce cellular damage and apoptosis. nih.gov The modulation of ROS pathways is a strategy being explored for cancer therapy. nih.gov Research into a novel quinazoline-based analog, QNZ-A, which was inspired by a 4-phenoxyphenylethylamino quinazoline structure, revealed its ability to induce an accumulation of ROS. nih.gov This ROS buildup was associated with the collapse of the redox buffering system in A549 lung cancer cells, which in turn led to G2/M cell cycle arrest and apoptosis. nih.gov This finding highlights a potential mechanism for quinazoline derivatives, where promoting ROS can be a key part of their anticancer effect. nih.gov
Antimicrobial Efficacy in Research Strains
Quinazoline derivatives have been a source of novel antibacterial agents. A study on novel 2,4-disubstituted quinazoline analogs demonstrated potent activity against a panel of Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. nih.gov The minimum inhibitory concentration (MIC) values for these compounds against the tested strains ranged from 1 to 64 µg/mL. nih.gov
Other classes of quinazolinone derivatives have also shown promise. One study reported that certain synthesized quinazolinone derivatives possessed good activity against S. aureus and Escherichia coli. biomedpharmajournal.org In another investigation, quinazolin-2,4-dione derivatives were tested against two Gram-positive strains, Staphylococcus aureus and Staphylococcus haemolyticus, showing MIC values that ranged from 10 to 26 mg/mL. mdpi.com However, not all derivatives are active against all bacterial types; some thiazolidinone-bearing compounds showed good potency against S. aureus strains but were inactive against the Gram-negative E. coli. nih.gov
Table 2: Antibacterial Activity of Quinazoline Derivatives
| Derivative Class | Bacterial Strain(s) | Potency (MIC) | Reference |
|---|---|---|---|
| 2,4-Disubstituted quinazolines | S. aureus (incl. MRSA), E. faecalis (VRE), E. coli (efflux deficient) | 1-64 µg/mL | nih.gov |
| Quinazolin-2,4-diones | S. aureus, S. haemolyticus | 10-26 mg/mL | mdpi.com |
| Thiazolidinone-quinazolinones | Multidrug-resistant S. aureus | 2-8 µg/mL | nih.gov |
| Quinazolinone derivatives | S. aureus, E. coli, P. aeruginosa, S. pyogen | Good to Excellent Activity | biomedpharmajournal.org |
The antifungal potential of the quinazoline scaffold has been explored through various derivatives. A review highlighted that certain quinazoline derivatives exhibit antifungal properties. mdpi.com For example, a 1,2,4-triazolo[1,5-a]quinazolinone compound was shown to be a good inhibitor of Aspergillus niger, with moderate activity against Candida albicans and Aspergillus flavus. nih.gov Its MIC value against A. niger was 15 mg/mL. nih.gov
Other research has focused on plant pathogenic fungi. A series of quinazolinone derivatives demonstrated inhibitory effects against seven different plant fungi. mdpi.com In another study, 1,4-pentadiene-3-one derivatives containing a quinazolinone moiety were synthesized and tested. nih.gov One compound, W12, showed excellent bioactivity against Sclerotinia sclerotiorum and Phomopsis sp., with EC50 values of 0.70 and 3.84 µg/mL, respectively, which were superior to the control drug azoxystrobin. nih.gov Additionally, some quinazolinone derivatives have shown excellent activity against A. niger and very good activity against C. albicans. biomedpharmajournal.org
Table 3: Antifungal Activity of Quinazoline Derivatives
| Derivative Class | Fungal Strain(s) | Potency (MIC/EC50) | Reference |
|---|---|---|---|
| 1,2,4-Triazolo[1,5-a]quinazolinone | A. niger, C. albicans, A. flavus | 7.5-15 mg/mL (MIC) | nih.gov |
| 1,4-Pentadiene-3-one-quinazolinone (W12) | S. sclerotiorum, Phomopsis sp. | 0.70 µg/mL, 3.84 µg/mL (EC50) | nih.gov |
| Quinazolinone derivatives | A. niger, C. albicans | Excellent/Very Good Activity | biomedpharmajournal.org |
| Quinazolinone derivatives | Fusarium moniliforme | Strong Activity | mdpi.com |
The broad biological profile of quinazolines includes antiviral activity. mdpi.com Schiff bases derived from 2-phenyl quinazoline-4(3)H-ones were evaluated against a panel of viruses, including influenza A (H1N1 and H3N2 subtypes), herpes simplex virus, and feline corona virus, with one compound showing notable antiviral activity across the tested viruses. nih.gov Furthermore, certain quinazoline derivatives have been reported to possess moderate anti-HIV-1 activity, with EC50 values of 40.5 and 52.8 µmol/L for two specific compounds. nih.gov
While direct evidence for the antiparasitic activity of this compound against Plasmodium falciparum is limited in the provided context, the general strategy of creating hybrid molecules has shown promise. For instance, hybrids containing a 1,2,3-triazole linkage, which can be attached to pharmacophores like quinazolines, have been pursued as potential antimalarial agents. researchgate.net
Antifungal Activity Spectrum and Potency
Anti-Inflammatory Activity in Experimental Models (e.g., COX-2 inhibition)
Quinazoline and quinazolinone derivatives are well-documented for their anti-inflammatory properties, often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. mdpi.com
Several studies have focused on designing these compounds as selective COX-2 inhibitors. A series of 2,3-disubstituted 4(3H)-quinazolinones yielded compounds with potent in vivo anti-inflammatory effects and strong, selective COX-2 inhibition, with IC50 values as low as 0.33 µM. nih.gov Another study on novel quinazolinones conjugated with other molecules also reported superior COX-2 selectivity and in vivo anti-inflammatory activity comparable to the standard drug celecoxib. nih.gov A review of the field further supports these findings, noting that various quinazoline derivatives exhibit weak activity against COX-1 but strong inhibition of COX-2, with IC50 values in the range of 0.39–1.87 μM. mdpi.com This selective inhibition is a desirable trait for anti-inflammatory drugs as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Table 4: COX-2 Inhibitory Activity of Quinazoline Derivatives
| Derivative Class | Potency (IC50) | Selectivity | Reference |
|---|---|---|---|
| 2,3-Disubstituted 4(3H)-quinazolinones | 0.33-0.40 µM | High (SI >250) | nih.gov |
| Quinazolinone-ibuprofen/indole conjugates | Not specified | Superior to NSAID analogue | nih.gov |
| General Quinazoline derivatives | 0.39-1.87 µM | Strong vs. COX-2, Weak vs. COX-1 | mdpi.com |
Antioxidant Capacity Investigations (e.g., DPPH radical scavenging)
Extensive review of scientific literature reveals a notable absence of specific studies investigating the antioxidant capacity of this compound. While the broader chemical class of quinazoline and its derivatives has been a subject of interest in the search for novel antioxidant agents, with numerous compounds synthesized and evaluated for their ability to scavenge free radicals, research has not been specifically directed towards this compound.
Assays commonly used to determine antioxidant potential, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and various metal ion chelation and reducing power assessments, have been applied to a wide array of quinazoline analogues. mdpi.comnih.govrasayanjournal.co.in For instance, studies have demonstrated that the presence and position of hydroxyl groups on the quinazoline scaffold can significantly influence antioxidant activity. nih.gov Dihydroxy-substituted quinazolinones, for example, have shown potent radical scavenging capabilities. nih.gov Similarly, other substituted quinazolinone derivatives have exhibited significant antioxidant effects in various in vitro models. rasayanjournal.co.inresearchgate.net
However, these findings relate to other members of the quinazoline family and not to this compound itself. Consequently, there is no specific data available from preclinical research models to report on its DPPH radical scavenging ability or any other antioxidant properties. The potential of this compound as an antioxidant remains an uninvestigated area within the scientific literature reviewed.
Data Table: Antioxidant Activity of this compound
No data is available from published research to populate this table.
| Assay Type | Concentration | % Inhibition | IC50 Value | Reference Compound |
| DPPH Scavenging | Not Studied | Not Studied | Not Studied | Not Applicable |
| ABTS Scavenging | Not Studied | Not Studied | Not Studied | Not Applicable |
| Nitric Oxide Scavenging | Not Studied | Not Studied | Not Studied | Not Applicable |
| Ferrous Ion Chelating | Not Studied | Not Studied | Not Studied | Not Applicable |
Derivatization and Chemical Transformations for Research Tool Development
Synthesis of Analogs for SAR Expansion
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how chemical structure correlates with biological activity. For the quinazoline (B50416) class, SAR studies have been pivotal in optimizing compounds for various biological targets. While specific SAR data for 2-methyl-4-phenoxyquinazoline is not extensively detailed in the cited literature, the principles can be inferred from studies on analogous 4-phenoxyquinazoline (B3048288) and 2-methyl-quinazolin-4(3H)-one derivatives.
The quinazoline ring presents multiple positions (notably 2, 3, and 6) that are key pharmacophoric sites for enhancing biological activities through substitution. researchgate.net In the case of 4-phenoxyquinazoline analogs, research has focused on developing inhibitors for targets like vascular endothelial growth factor receptor 2 (VEGFR2), a key player in angiogenesis. mdpi.comnih.gov In these studies, the 4-phenoxyquinazoline moiety acts as an anchor, binding within the catalytic site of the kinase domain. mdpi.com
A common strategy involves synthesizing a series of analogs by introducing various substituents onto the phenoxy ring. For instance, a novel series of thiosemicarbazone-containing quinazoline derivatives were developed where the 4-phenoxyquinazoline core was maintained, and the thiosemicarbazone portion was varied with different aromatic and aliphatic groups. mdpi.comnih.gov This approach allows for a systematic exploration of how electronic and steric factors influence inhibitory potential.
The general synthetic approach often begins with a precursor like 2-methyl-quinazolin-4(3H)-one, which can be synthesized from anthranilic acid. researchgate.netscirp.org Modifications can then be introduced at various positions. For example, to create 4-phenoxyquinazoline analogs, a key intermediate is often a 4-chloroquinazoline, which can then react with a substituted phenol (B47542) to introduce the desired phenoxy group. Further modifications on the quinazoline core or the phenoxy ring can then be performed to build a library of analogs for SAR studies.
Table 1: Representative Analogs of Quinazoline Scaffolds and their Research Applications
| Compound Class | Modification Strategy | Research Application | Reference |
|---|---|---|---|
| 4-Anilinoquinazolines | Substitution on the anilino ring (e.g., bromo substitution) | Inhibition of Epidermal Growth Factor Receptor (EGFr) | portico.org |
| Thiosemicarbazone-Quinazolines | Variation of substituents on the thiosemicarbazone moiety attached via a 4-phenoxy linker | Inhibition of VEGFR2 | mdpi.comnih.gov |
Conjugation Strategies for Hybrid Molecules
The modular nature of the this compound scaffold makes it an ideal candidate for conjugation with other pharmacophores to create hybrid molecules. This strategy aims to combine the functionalities of two or more distinct chemical entities to produce a new molecule with a unique or enhanced biological profile, potentially targeting multiple biological pathways or overcoming resistance mechanisms. researchgate.net
One prominent strategy involves linking the quinazoline core to another bioactive scaffold. A clear example is the synthesis of thiosemicarbazone-containing quinazoline derivatives designed as VEGFR2 inhibitors. mdpi.comnih.gov In this design, the 4-phenoxy-quinazoline portion serves as the hinge-binding element, while the thiosemicarbazone moiety explores other regions of the enzyme's binding site. The synthesis involves preparing a 4-((6,7-dimethoxyquinazolin-4-yl)oxy)benzaldehyde intermediate, which is then reacted with various substituted thiosemicarbazides to yield the final hybrid molecules. mdpi.com
Another approach in the broader field of medicinal chemistry is the use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, to link a quinazoline unit to another molecule via a stable 1,2,3-triazole linker. researchgate.net This method is highly efficient and allows for the modular assembly of complex hybrid structures. While not specifically detailed for this compound in the provided sources, this strategy is widely applied to connect pharmacophores, and the quinazoline scaffold is amenable to the introduction of azide (B81097) or alkyne handles for such reactions. researchgate.net These hybrid molecules are pursued to develop multifunctional agents capable of interacting with multiple targets. researchgate.net
Development of Fluorescent Probes and Imaging Agents
The quinazoline scaffold has been successfully exploited for the development of fluorescent probes and imaging agents, which are invaluable tools for visualizing biological processes in real-time. nih.gov These probes are designed to exhibit a change in their fluorescent properties upon interaction with a specific biological target, such as an enzyme or receptor.
Research has shown that the quinazoline class can be used to develop new fluorescent probes for the translocator protein (TSPO), a target located in mitochondria. nih.gov In one study, researchers leveraged the amenability of the amide nitrogen on a quinazoline scaffold to attach bulky fluorescent groups. nih.gov This was achieved by developing quinazoline-based imaging tools that were fluorescently labeled at this position. The resulting probes demonstrated high affinity for TSPO, favorable spectroscopic properties, and the ability to specifically label mitochondria in cell lines, as confirmed by fluorescence microscopy. nih.gov
The general principle for creating such a probe from a this compound backbone would involve identifying a non-critical position on the molecule for attaching a fluorophore. The attachment should ideally not interfere with the molecule's binding to its intended target. The choice of fluorophore is critical and is selected based on desired spectral properties, such as excitation and emission wavelengths, and quantum yield. mdpi.comthermofisher.com
Another strategy for developing "turn-on" fluorescent probes involves designing a molecule that is initially non-fluorescent but becomes fluorescent after a specific chemical reaction, often catalyzed by a target enzyme. frontiersin.orgnih.gov For example, a quinazolinone-based probe was designed to detect carbon monoxide by incorporating a nitro group, which is non-fluorescent. Upon reduction of the nitro group to an amino group by CO, a strong fluorescent signal is produced. nih.gov This concept could be adapted to the this compound scaffold to create probes for various enzymatic activities.
Table 2: Examples of Quinazoline-Based Fluorescent Probes
| Probe Scaffold | Target | Mechanism of Action | Application | Reference |
|---|---|---|---|---|
| 4-Phenylquinazoline | Translocator Protein (TSPO) | Direct labeling with a fluorescent dye | Mitochondrial imaging | nih.gov |
Scaffold as a Building Block in Complex Chemical Synthesis
The 2-methyl-quinazolin-4(3H)-one core, the direct precursor to this compound, is a versatile building block in heterocyclic synthesis. scirp.org Its inherent reactivity allows it to serve as a starting material for the construction of more complex, often fused, heterocyclic systems. scirp.orgmdpi.com
One synthetic route involves using 2-methyl-quinazolin-4(3H)-one and reacting it with various electrophiles. For example, it can be reacted with chloroacetyl chloride to form an intermediate that subsequently cyclizes to create a pyrrolo[2,1-b]quinazolindione derivative. scirp.org Similarly, reaction with o-chlorobenzoyl chloride, followed by heating, can lead to the formation of a fused 5H-quinolino[2,1-b]quinazolin-5,12(6H)-dione system. scirp.org
The synthesis of 3-amino-2-methyl-quinazolin-4(3H)-one from 2-methyl-4H-3,1-benzoxazin-4-one (which is derived from anthranilic acid) provides another key intermediate for further elaboration. mdpi.com This 3-amino derivative can then be used to build a wide array of amide-containing structures or other heterocyclic rings, demonstrating the utility of the 2-methyl-quinazolinone scaffold as a synthone. mdpi.com These reactions highlight the role of the quinazolinone system as a foundational structure upon which significant molecular complexity can be built, enabling access to a diverse range of compounds for biological screening. scirp.org
Advanced Research Methodologies and Future Perspectives
High-Throughput Screening (HTS) in Discovery Pipelines
High-Throughput Screening (HTS) represents a foundational technology in modern drug discovery, enabling the rapid assessment of large chemical libraries for activity against a specific biological target. In the context of quinazoline-based compounds, HTS has been instrumental in identifying initial hits for various therapeutic areas. For instance, HTS identified a quinazolinone-based antagonist of the TRPA1 ion channel, which served as a starting point for further optimization. lookchem.com
The evolution of H.T.S. methodologies towards miniaturization and automation allows for the screening of thousands of compounds with minimal reagent consumption. nih.gov Nanomole-scale synthesis and screening can be integrated into a single workflow, significantly accelerating the discovery of new protein modifiers. nih.gov For 2-Methyl-4-phenoxyquinazoline derivatives, HTS pipelines would involve screening a library of analogs against a target of interest, such as a specific kinase or receptor. The development of sensitive and efficient HTS methods, which can include colorimetric assays, is crucial for successfully identifying promising mutants or derivatives from large libraries. nih.gov This automated approach is a key alternative to classical HTS, paving the way for more continuous and rapid discovery cycles. nih.gov
Application of Proteomics and Metabolomics in Mechanistic Elucidation
Understanding the precise mechanism of action is critical for the development of any therapeutic agent. Proteomics, the large-scale study of proteins, and metabolomics, the study of small molecule metabolites, are powerful tools for achieving this. The related compound, 2-Methyl-4(3H)-quinazolinone, is noted as a specialty chemical for proteomics research, indicating the utility of this scaffold in such studies. scbt.com
When a cell or organism is treated with a compound like this compound, proteomics can be used to identify which proteins it directly binds to (target engagement) and how the expression levels of other proteins change in response. Similarly, metabolomics can reveal shifts in metabolic pathways, providing a functional readout of the compound's effects. By comparing the proteomic and metabolomic profiles of treated versus untreated systems, researchers can construct a detailed picture of the compound's biological impact, confirm its intended mechanism, and uncover potential off-target effects or novel therapeutic opportunities.
Integration of Artificial Intelligence and Machine Learning for Compound Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry by bringing unprecedented speed and predictive power to the design-make-test-analyze cycle. nih.gov These computational tools can be applied to this compound to overcome challenges in synthesis and to optimize its properties. ijsetpub.comresearchgate.net
Key applications include:
Retrosynthesis Planning: AI models can predict multi-step synthetic pathways for novel analogs of this compound, suggesting the most efficient routes from commercially available starting materials. nih.govengineering.org.cn
Property Prediction: Machine learning algorithms can be trained on existing data to predict the biological activity, selectivity, and pharmacokinetic properties of new, untested derivatives. This allows researchers to prioritize the synthesis of compounds with the highest likelihood of success.
Compound Generation: Generative AI models can design novel molecules from the ground up, exploring a vast chemical space around the this compound scaffold to identify derivatives with optimized characteristics for a specific biological target. ijsetpub.com
The integration of AI is poised to accelerate the pace of discovery, making the process of finding new drug candidates more cost-effective and sustainable. researchgate.net
Exploration of Novel Biological Targets beyond Current Understandings
While the quinazoline (B50416) core is well-known for its activity as a kinase inhibitor, particularly against EGFR, ongoing research is continually expanding its therapeutic potential to a diverse range of biological targets. The 4-phenoxyquinazoline (B3048288) structure itself has been the subject of such exploration. In 2024, novel 4-phenoxyquinazoline compounds were designed as dual inhibitors of both EGFR and c-Met kinases to treat non-small cell lung cancer. mdpi.com
The broader quinazoline family is being investigated for a variety of novel applications, suggesting future research directions for this compound derivatives:
Antiviral Agents: Novel 2-methyl-quinazolinone derivatives have shown inhibitory activity against the Hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication. nih.gov
Anticancer Agents (Non-kinase): Derivatives have been synthesized and tested for antitumor activity against human myelogenous leukemia K562 cells. omicsonline.org
Immune Checkpoint Inhibition: Recently designed quinazoline derivatives have been reported as inhibitors of IDO1 and PD-L1, two important targets in cancer immunotherapy. nih.gov
Antibacterial Agents: Certain 2-methyl-4(3H)-quinazolinone derivatives have demonstrated antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. omicsonline.org
This expansion into new target classes highlights the versatility of the quinazoline scaffold and underscores the potential for discovering new therapeutic uses for this compound.
| Target Class | Specific Target Example | Therapeutic Area | Reference |
|---|---|---|---|
| Kinase | EGFR/c-Met | Oncology | mdpi.com |
| Viral Polymerase | HCV NS5B | Antiviral | nih.gov |
| Immune Checkpoint | IDO1/PD-L1 | Immuno-oncology | nih.gov |
| Bacterial | General (e.g., E. coli) | Antibacterial | omicsonline.org |
Potential for Non-Biological Applications (e.g., Materials Science, Analytical Reagents)
Beyond its role in medicine, the chemical properties of this compound lend it to potential applications in other scientific and industrial fields. The quinazoline framework is valued in synthetic chemistry as a key intermediate for building more complex molecules, including those for the agrochemical industry. lookchem.com
Recent research has highlighted the utility of 4-phenoxyquinazoline derivatives in the development of novel and efficient synthetic methodologies. scispace.com For example, they have been synthesized using aryne chemistry, a process that is mild and environmentally benign, showcasing their role in advancing organic synthesis techniques. scispace.comrsc.org The stability and reactivity of the quinazoline nucleus make it a valuable scaffold for creating diverse chemical structures.
While specific applications in materials science are not yet widely documented, the inherent properties of heterocyclic aromatic compounds like this compound suggest potential for future exploration. These properties include thermal stability, electronic conductivity, and the ability to coordinate with metals, making them candidates for integration into polymers, organic light-emitting diodes (OLEDs), or other functional materials. Furthermore, as a well-defined chemical entity, it can serve as an analytical reagent or standard in various chemical analyses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
